molecular formula C12H14N2O2 B022429 N-Acetyl-5-hydroxytryptamine CAS No. 1210-83-9

N-Acetyl-5-hydroxytryptamine

Cat. No.: B022429
CAS No.: 1210-83-9
M. Wt: 218.25 g/mol
InChI Key: MVAWJSIDNICKHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Acetyl-5-hydroxytryptamine, also known as N-acetylserotonin, primarily targets the TrkB receptor . This receptor is part of the neurotrophin receptor family and plays a crucial role in neuronal survival, differentiation, and synaptic plasticity .

Mode of Action

N-acetylserotonin interacts with its target, the TrkB receptor, by activating it . This activation triggers a series of intracellular signaling cascades that lead to various physiological responses . .

Biochemical Pathways

N-acetylserotonin is a precursor of melatonin, a hormone that regulates sleep and wake cycles . It is synthesized from serotonin through the action of the enzyme aralkylamine N-acetyltransferase . It is then converted to melatonin by acetylserotonin O-methyltransferase . This process is part of the tryptophan metabolism pathway .

Pharmacokinetics

It is known that the compound can be taken up by the body from the growth medium . More research is needed to fully understand the ADME properties of N-acetylserotonin and their impact on its bioavailability.

Result of Action

N-acetylserotonin has several effects at the molecular and cellular levels. It has been reported to have antioxidant and anti-aging actions . It also has a protective effect against β-amyloid-induced neurotoxicity , which is a key factor in the development of Alzheimer’s disease.

Action Environment

The action of N-acetylserotonin is influenced by environmental factors such as light exposure. It is synthesized in the pineal gland and its production greatly depends on the endogenous circadian clock located in the suprachiasmatic nucleus and the retina’s exposure to different light intensities . This synchronization with the photoperiod suggests that the efficacy and stability of N-acetylserotonin could be influenced by environmental light conditions .

Biochemical Analysis

Biochemical Properties

N-Acetyl-5-hydroxytryptamine interacts with various enzymes, proteins, and other biomolecules. It is synthesized from the essential amino acid tryptophan . The synthesis of this compound involves key enzymes such as Tryptophan Hydroxylase (TPH) and Aromatic Amino Acid Decarboxylase (AADC) . These interactions are crucial for the biosynthesis of serotonin and melatonin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It contributes to neuronal survival, proliferation, and differentiation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antioxidant and antiaging actions, and it helps maintain the optimal fluidity of biological membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to activate the TrkB receptor , which plays a key role in the nervous system.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the levels of this compound can affect the levels of a number of reactive oxygen species (ROS) metabolites . Moreover, its levels decreased under salt stress in plants .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the melatonin synthesis pathway, which starts from tryptophan . This pathway involves several enzymes and cofactors, including TPH and AADC .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It has been found that the proteins encoded by the serotonin N-acetyltransferase genes (SNAT1/2), which are involved in the biosynthesis of melatonin, are localized in the chloroplasts .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-5-hydroxytryptamine can be synthesized through the acetylation of serotonin (5-hydroxytryptamine) using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound involves the enzymatic conversion of serotonin to this compound using serotonin N-acetyltransferase . This method is preferred due to its high specificity and efficiency. The process can be scaled up using bioreactors to produce large quantities of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-hydroxytryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-5-hydroxytryptamine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its dual role as both a precursor to melatonin and a compound with its own biological activities. Its ability to regulate circadian rhythms and provide neuroprotective effects makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAWJSIDNICKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00153106
Record name N-Acetylserotonin
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001238
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500457
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

1210-83-9
Record name N-Acetylserotonin
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Record name N-acetylserotonin
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Record name N-Acetylserotonin
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Record name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide
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Record name N-ACETYLSEROTONIN
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Record name N-Acetylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001238
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Serotonin (compound 7 in Scheme 3) reacts with N-succinimidyl acetate (8) selectively on the primary alkyl amine, as shown below, to give N-acetylserotonin (9). The electroactive hydroxytryptamine ring system emerges from the reaction unchanged. In practice a biological sample of 1.0 ml volume (for example: cerebrospinal fluid) is degassed by bubbling argon and treated with 0.05 ml of a solution of N-succinimidyl acetate in dioxane (100 mg/ml). The reaction is carried out at a pH of 10-11 in a closed vessel under argon at 70° C. for a period as short as five minutes or as long as two hours. The reaction is then quenched with glycine, giving the non-electroactive sodium N-acetylglycinate (10). ##STR5##
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Synthesis routes and methods II

Procedure details

In round bottom flask, melatonin (48 mg, 0.21 mmol) was taken in dry CH2Cl2 (3 ml). The reaction mixture was cooled to −78° C. by keeping in acetone bath with liquid nitrogen. To this chilled reaction mixture boron tribromide (0.12 ml, 12 mmol) was added dropwise and stirring continued at this temperature for another 1 h. Then the reaction mixture was stirred overnight at room temperature for overnight. Completion of reaction was monitored by TLC; the reaction mixture was quenched by addition of water, and 10% Hcl and extracted with ethyl acetate. The combined organic phases were washed with water (20 mL) and brine (10 mL) and dried over sodium sulfate. The organic layer was removed under reduced pressure. The crude product was purified by silica gel column chromatography to give N-(2-(5-hydroxy-1H-indol-3-yl)ethyl) acetamide (5a). Isolated as reddish colored semi solid (20 mg, 45%), by elution with 6% methanol in chloroform.
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Synthesis routes and methods III

Procedure details

N-acetyl serotonin was synthesized as follows. 100 mg (0.47 mmol) serotonin hydrochloride and 10 mL of pyridine were mixed in a 100 mL round-bottomed flask, and the solution was cooled to 0° C. under argon. Acetic anhydride (2.84 g, 28.4 mmol) was added slowly over 1 hr. After stirring at 0° C. for 20 hr the reaction was terminated by removing the volatile reagents under high vacuum. The remaining syrup was dissolved into 25 mL of methylene chloride and washed with 0.1 M HCl until the pH of the aqueous phase was less than 3. The organic phase was dried under anhydrous sodium sulfate, filtered and concentrated to yield a syrup. To this syrup was added 25 mL of aqueous isopropyl alcohol (50 wt%) and the solution was cooled to 0° C. Sodium hydroxide (1 mL of a 1.0 mM solution) was added and stirred at 0° C. for 4 hr. The solution was neutralized with acetic acid, concentrated and filtered through a short plug of silica gel with ether, concentrated and recrystallized from benzene/chloroform to yield 27 mg (0.11 mmol) of N-acetyl serotonin.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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